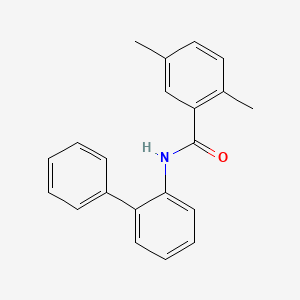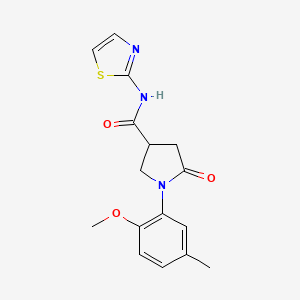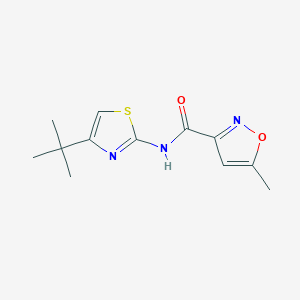
N-2-biphenylyl-2,5-dimethylbenzamide
説明
N-2-biphenylyl-2,5-dimethylbenzamide, commonly known as BPDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BPDM is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of amide derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. BPDM is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that cause inflammation and pain.
作用機序
BPDM exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause inflammation and pain. BPDM selectively inhibits the activity of COX-2 enzymes, which are upregulated in response to inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, BPDM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
BPDM has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BPDM has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPDM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
BPDM has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. BPDM is also highly selective for COX-2 enzymes, making it a useful tool for studying the role of COX-2 in various biological processes. However, BPDM has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, BPDM has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on BPDM. One area of interest is the development of new derivatives of BPDM that may have improved pharmacological properties. For example, researchers could explore modifications to the BPDM molecule that could increase its solubility or extend its half-life. Another area of interest is the use of BPDM in combination with other drugs or therapies for the treatment of various diseases. For example, BPDM could be combined with other anti-inflammatory drugs or chemotherapeutic agents to enhance their effectiveness. Finally, researchers could explore the potential use of BPDM in the treatment of other diseases beyond those currently being studied, such as autoimmune diseases or chronic pain conditions.
科学的研究の応用
BPDM has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases. BPDM has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXZBJGVIPSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![4-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4843435.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)


![5-(5-ethyl-2-thienyl)-N-hexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843478.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)